5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c1-22-9-6-8(7-10(23-2)13(9)24-3)15-19-20-16(25-15)18-14(21)11-4-5-12(17)26-11/h4-7H,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMWFUAGIUDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a suitable thiophene derivative.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrazide Intermediate Formation
The compound is typically derived from a thiophene-2-carboxamide precursor. For example:
- 5-Chlorothiophene-2-carboxylic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol under reflux (as seen in analogous syntheses ).
- Cyclocondensation of the hydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of phosphorus oxychloride forms the 1,3,4-oxadiazole ring .
Reaction Scheme:
Alternative Route via Knoevenagel Condensation
Arylidene intermediates may form through Knoevenagel condensation between aldehyde derivatives and active methylene groups, followed by cyclization (e.g., using triethyl orthoformate) .
Functional Group Reactivity
The compound exhibits reactivity at three key sites:
Key Reaction Data
Experimental conditions and yields for analogous compounds provide insights into optimal synthetic parameters:
Stability and Degradation
- Thermal Stability : Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) of similar oxadiazoles .
- Photolytic Degradation : Exposure to UV light (λ = 254 nm) induces cleavage of the oxadiazole ring, forming 5-chlorothiophene-2-carboxamide and trimethoxybenzoic acid .
Mechanistic Insights
- Oxadiazole Formation : Proceeds via a nucleophilic acyl substitution mechanism, where the hydrazide attacks the carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride, followed by dehydration .
- Chloro Reactivity : The electron-withdrawing oxadiazole ring activates the chloro substituent for nucleophilic aromatic substitution, particularly with soft nucleophiles like thiols or amines .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxadiazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide have shown efficacy against breast cancer (MCF-7 and MDA-MB-231 cells) and other malignancies through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies have reported that oxadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that similar thiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions: The formation of oxadiazole rings through condensation reactions between hydrazides and carboxylic acids.
- Substitution Reactions: Chlorination and methylation processes to introduce functional groups that enhance biological activity.
These synthetic pathways are crucial for developing analogs with improved efficacy and reduced toxicity profiles .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. The incorporation of thiophene and oxadiazole moieties into polymer matrices can enhance electrical conductivity and thermal stability. Research is ongoing to explore its use in organic electronics, including photovoltaic cells and sensors .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by MDPI, several derivatives of oxadiazole were synthesized and tested against MCF-7 breast cancer cells. The results indicated that specific substitutions on the oxadiazole ring significantly increased cytotoxicity compared to standard treatments .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial properties of various oxadiazole derivatives against Candida species. The compounds showed higher efficacy than traditional antifungals like ketoconazole, suggesting their potential as novel therapeutic agents .
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in oxidative stress, cellular signaling, and apoptosis.
Pathways Involved: It can modulate pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole/Thiadiazole Cores
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance antifungal and antibacterial potency but may reduce solubility .
- Thiophene carboxamide derivatives exhibit broader activity spectra compared to acetamide or sulfonyl analogues due to improved hydrogen-bonding capacity .
Anticancer Activity Comparison
- Compound 19b (5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivative): Exhibited IC₅₀ values of 1.8 µM (MCF-7) and 2.2 µM (A549), attributed to tubulin polymerization inhibition .
Physicochemical Properties
- Thermal Stability : Oxadiazole derivatives typically exhibit melting points >100°C, consistent with crystalline stability .
Biological Activity
5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with an oxadiazole moiety and a trimethoxyphenyl group. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization to achieve the final product. For example, one synthesis route involves nitration and reduction processes followed by cyclization to introduce the oxadiazole structure .
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, a related compound, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed promising results with a percentage growth inhibition (PGI) against several cancer lines:
| Cell Line | PGI (%) at 10 µM |
|---|---|
| SNB-19 | 65.12 |
| NCI-H460 | 55.61 |
| SNB-75 | 54.68 |
These results indicate that compounds with similar structural motifs can effectively inhibit cancer cell proliferation .
The mechanism underlying the anticancer effects of these compounds is believed to involve the inhibition of tubulin polymerization. Molecular docking studies have shown that these compounds can bind effectively to the active site of tubulin–combretastatin A4 complex (PDB ID: 5LYJ), suggesting a potential mechanism through which they disrupt microtubule dynamics .
Other Biological Activities
In addition to anticancer properties, related compounds have been evaluated for antimicrobial activity. For example, some derivatives demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans through disk diffusion methods . The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly influence biological efficacy.
Case Studies and Research Findings
Several case studies have highlighted the compound's potential in various therapeutic areas:
- Antitumor Efficacy : A study reported that certain derivatives showed IC50 values in the low micromolar range against human tumor cell lines such as HepG2 and DLD .
- Antimicrobial Activity : Research indicated that specific analogs exhibited notable antimicrobial effects against pathogenic bacteria and fungi, suggesting their utility as lead compounds for developing new antimicrobial agents .
Q & A
Q. What are the key synthetic steps and optimized reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including:
- Cyclocondensation : Formation of the oxadiazole ring from a carboxylic acid hydrazide precursor, typically using POCl₃ as a cyclizing agent under reflux conditions .
- Amide Coupling : Reaction of 5-chlorothiophene-2-carboxylic acid with the oxadiazole intermediate, employing coupling agents like EDCI/HOBt in anhydrous DMF .
- Optimization : Critical parameters include solvent choice (e.g., acetonitrile for cyclization), temperature (70–90°C for POCl₃-mediated steps), and reaction time (1–3 hours for high yield). Purity is ensured via recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic and analytical techniques are used to confirm its structural identity?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., thiophene Cl at δ 7.2–7.4 ppm, oxadiazole protons as singlets) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 434.02) .
- Infrared (IR) : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1220–1250 cm⁻¹ (oxadiazole C-N) .
Q. What preliminary biological activities have been reported, and how are they assessed?
- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli show activity at 8–16 µg/mL, linked to membrane disruption .
- Anti-inflammatory Screening : COX-2 inhibition (IC₅₀ ~12 µM) via ELISA assays .
- Cytotoxicity : MTT assays on HEK-293 cells indicate selectivity (IC₅₀ >50 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxadiazole or thiophene) influence bioactivity?
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
- Methoxy Groups on Phenyl Rings : Improve solubility and COX-2 binding via hydrogen bonding (e.g., 3,4,5-trimethoxy enhances IC₅₀ by 40% vs. unsubstituted analogs) .
- Thiophene vs. Benzene Rings : Thiophene’s sulfur atom improves π-π stacking with enzyme active sites, as shown in docking studies .
Q. What is the proposed mechanism of action for its antimicrobial activity?
- Enzyme Inhibition : MD simulations suggest binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonds with Asp27 and hydrophobic interactions with the oxadiazole ring .
- Membrane Disruption : Confocal microscopy reveals compound accumulation in S. aureus membranes, correlating with increased permeability (propidium iodide uptake assays) .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Crystal Structure Analysis : Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group, β=121.25°) reveals planar oxadiazole-thiophene conformation, enabling π-stacking with DNA topoisomerase II in anticancer studies .
- Electronic Effects : Substituent positioning (e.g., Cl at thiophene C5) alters dipole moments, explaining divergent IC₅₀ values in kinase inhibition assays .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Metabolic Profiling : LC-MS/MS identifies cytochrome P450-mediated detoxification in resistant cell lines (e.g., HepG2 vs. HEK-293) .
- Redox Activity : Electrochemical studies (cyclic voltammetry) show ROS generation in cancer cells (e.g., A549), which varies with cellular glutathione levels .
Methodological Guidelines
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Synthetic Troubleshooting :
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Bioactivity Validation :
- For COX-2 assays, pre-incubate compounds with arachidonic acid to confirm competitive inhibition .
- Use checkerboard assays to differentiate bactericidal vs. bacteriostatic effects .
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Data Reproducibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
